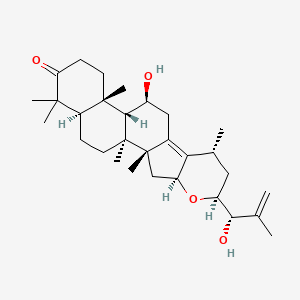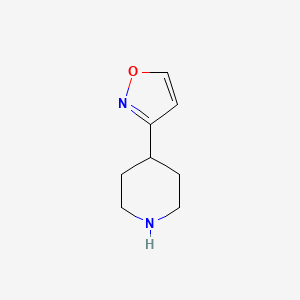
25-Anhydroalisol F
Übersicht
Beschreibung
25-Anhydroalisol F is a natural triterpenoid compound isolated from the rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its significant anti-inflammatory and hepatoprotective properties .
Wirkmechanismus
Target of Action
The primary targets of 25-Anhydroalisol F are mitogen-activated protein kinases (MAPKs) , signal transducers , and activators of transcription 3 (STAT3) , and nuclear factor κB (NF-κB) . These targets play a crucial role in the inflammation process .
Mode of Action
This compound interacts with its targets by suppressing the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interleukin-1β (IL-1β). It also inhibits the mRNA and protein levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
The compound affects the MAPKs, STAT3, and NF-κB pathways involved in the inflammation process . The phosphorylation of ERK, JNK, p38, and STAT3, and the NF-κB signaling pathway, are suppressed in cells treated with this compound .
Pharmacokinetics
The compound’s effects have been evaluated in vitro and in lipopolysaccharide (lps)/d-galactosamine (d-gal)-induced acute liver-injured mice .
Result of Action
This compound improves liver pathological injury by inhibiting the production of TNF-α, IL-1β, and IL-6, and significantly decreasing the serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in LPS/d-gal-induced mice . The reduction of phosphorylation of ERK and JNK, as well as suppression of the NF-κB signaling pathway, were also observed in liver tissues of the treated mice model .
Action Environment
The compound has been studied in the context of in vitro experiments and in an acute liver injury mouse model induced by lps/d-gal .
Biochemische Analyse
Biochemical Properties
25-Anhydroalisol F has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It can suppress the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interleukin-1β (IL-1β), as well as inhibit the mRNA and protein levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to suppress the phosphorylation of ERK, JNK, p38, and STAT3, and the NF-κB signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation of IκB-α, thereby increasing the protein level of IκB-α in LPS-treated cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 25-Anhydroalisol F typically involves the extraction from the rhizomes of Alisma orientale. The process includes several chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for laboratory preparation are not extensively documented in the literature.
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources rather than synthetic methods. The extraction process involves:
- Harvesting the rhizomes of Alisma orientale.
- Drying and grinding the rhizomes.
- Using solvents such as ethanol or methanol for extraction.
- Purification through chromatographic techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 25-Anhydroalisol F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: Substitution reactions can occur at specific positions on the triterpenoid skeleton.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
25-Anhydroalisol F has a wide range of scientific research applications:
Chemistry: Used as a reference compound for studying triterpenoid structures and reactions.
Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Alisol F: Another triterpenoid from Alisma orientale with similar anti-inflammatory properties.
Alisol A: Known for its lipid-regulating and anti-inflammatory activities.
Alisol B: Exhibits hepatoprotective and anti-cancer properties.
Uniqueness of 25-Anhydroalisol F: this compound is unique due to its specific structural features and potent anti-inflammatory effects. It has shown significant efficacy in reducing liver injury and inflammation in various experimental models .
Eigenschaften
IUPAC Name |
(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-6-[(1S)-1-hydroxy-2-methylprop-2-enyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-16(2)25(33)20-13-17(3)24-18-14-19(31)26-28(6)11-10-23(32)27(4,5)22(28)9-12-29(26,7)30(18,8)15-21(24)34-20/h17,19-22,25-26,31,33H,1,9-15H2,2-8H3/t17-,19+,20+,21+,22+,25+,26+,28+,29+,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFVJVQQIVGMY-CDJAXXMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(=C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Tert-butyl 2-ethyl 6,7-dihydrofuro[3,2-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B3026705.png)


![2-Thiophenecarboxamide, 5-chloro-N-[(3R,5S)-5-(4-morpholinylcarbonyl)-1-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)carbonyl]-3-pyrrolidinyl]-](/img/structure/B3026709.png)




![Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]](/img/structure/B3026716.png)




